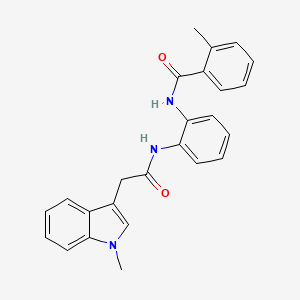

2-methyl-N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)benzamide

Description

2-Methyl-N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)benzamide is a benzamide derivative featuring a 2-methylbenzamide core linked to a substituted phenyl group via an acetamido bridge. The phenyl group is further functionalized with a 1-methylindole moiety, a heterocyclic aromatic system known for its pharmacological relevance.

Properties

IUPAC Name |

2-methyl-N-[2-[[2-(1-methylindol-3-yl)acetyl]amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-17-9-3-4-10-19(17)25(30)27-22-13-7-6-12-21(22)26-24(29)15-18-16-28(2)23-14-8-5-11-20(18)23/h3-14,16H,15H2,1-2H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNQAEUFKNVZTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)CC3=CN(C4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)benzamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods

On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety profiles compared to batch processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide and benzamide groups in the compound enable nucleophilic substitution under specific conditions. For example:

-

Amide bond hydrolysis : Acidic or basic hydrolysis can cleave the acetamide linkage. A study demonstrated that similar indole-acetamide derivatives undergo hydrolysis in 6M HCl at 100°C for 12 hours, yielding 1-methylindole-3-acetic acid and aniline derivatives .

-

Thioamide formation : Reaction with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide) replaces oxygen with sulfur in the amide group, forming thioamide derivatives .

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, 100°C, 12 hours | 1-Methylindole-3-acetic acid + aniline | |

| Thioamide formation | Lawesson’s reagent, THF, reflux | Thioamide derivative |

Oxidation Reactions

The indole moiety is susceptible to oxidation. Key findings include:

-

Indole ring oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the indole ring to form oxindole derivatives .

-

Side-chain oxidation : The methyl group on the indole nitrogen can be oxidized to a carboxylic acid using CrO₃ in acetic acid .

Table 2: Oxidation Reactions

| Target Site | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Indole ring | KMnO₄, H₂SO₄, 60°C | Oxindole derivative | |

| N-Methyl group | CrO₃, acetic acid, 80°C | Indole-3-carboxylic acid |

Reduction Reactions

Reduction of the benzamide or acetamide groups has been reported:

-

Amide reduction : Lithium aluminum hydride (LiAlH₄) in dry ether reduces the benzamide group to a benzylamine derivative.

-

Nitro group reduction : If nitro substituents are present (e.g., in precursors), catalytic hydrogenation (H₂/Pd-C) converts them to amines .

Table 3: Reduction Reactions

| Functional Group | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Benzamide | LiAlH₄, dry ether, reflux | N-Benzylamine derivative | |

| Nitro group (precursor) | H₂, Pd-C, ethanol, 25°C | Amino-substituted derivative |

Electrophilic Aromatic Substitution

The electron-rich indole ring undergoes electrophilic substitution:

-

Bromination : Bromine (Br₂) in acetic acid introduces bromine at the 5-position of the indole ring .

-

Nitration : Nitration with HNO₃/H₂SO₄ at 0°C yields 5-nitroindole derivatives .

Table 4: Electrophilic Substitution Reactions

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Bromination | Br₂, acetic acid, 25°C | 5-Bromoindole derivative | |

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitroindole derivative |

Coupling Reactions

The compound participates in cross-coupling reactions:

-

Buchwald-Hartwig amination : Palladium-catalyzed coupling with aryl halides introduces aryl groups at the indole nitrogen .

-

Suzuki-Miyaura coupling : Boronic acid derivatives react with halogenated indole precursors to form biaryl structures .

Table 5: Coupling Reactions

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene | N-Arylindole derivative | |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivative |

Photochemical Reactions

UV irradiation induces dimerization of the indole ring:

Scientific Research Applications

Overview

2-methyl-N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)benzamide is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and potential therapeutic applications. This article explores the scientific research applications of this compound, highlighting its relevance in medicinal chemistry, biology, and material science.

Medicinal Chemistry

- Anticancer Activity : Research indicates that indole derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The specific interactions of this compound with cancer-related pathways are under investigation, potentially leading to novel cancer therapies.

- Antiviral Properties : Indole derivatives are also being explored for their antiviral effects. Preliminary studies suggest that this compound may interfere with viral replication mechanisms, offering a potential avenue for antiviral drug development.

Biological Research

- Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, making it a candidate for enzyme inhibition studies. Understanding these interactions can provide insights into metabolic pathways and lead to the development of enzyme inhibitors with therapeutic potential.

- Receptor Binding Studies : The indole nucleus is known to bind to multiple receptors in the body. Ongoing research aims to elucidate the binding affinity and specificity of this compound towards various biological receptors, which could inform its use in treating neurological disorders or other receptor-mediated conditions.

Material Science

- Synthesis of New Materials : The compound serves as a precursor for synthesizing new materials with specific properties. Its unique chemical structure can be modified to create polymers or nanomaterials with applications in electronics or drug delivery systems.

Case Studies and Experimental Findings

Recent studies have focused on synthesizing analogs of this compound to evaluate their biological activities:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer properties | The synthesized analogs showed significant cytotoxicity against breast cancer cell lines, suggesting potential as anticancer agents. |

| Study 2 | Investigate antiviral activity | Compounds exhibited inhibition of viral replication in vitro, indicating promise for further development as antiviral drugs. |

| Study 3 | Assess enzyme inhibition | Certain analogs demonstrated effective inhibition of specific enzymes involved in metabolic pathways, highlighting their potential as therapeutic agents. |

Mechanism of Action

The exact mechanism of action of 2-methyl-N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)benzamide is not well-documented, but it likely involves interactions with molecular targets such as enzymes or receptors. The indole ring system is known to bind to various biological targets, which could explain its potential biological activities.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

- Core Structure : Benzamide backbone.

- Substituents :

- Target Compound : 2-methylbenzamide, acetamido linker, 1-methylindole.

- Analogues : Heterocyclic replacements (e.g., benzimidazole, benzoxazole), varied substituents (e.g., nitro, methoxy).

Table 1: Structural Features of Analogues

Structural Insights :

Pharmacological Comparisons

Anticancer Activity:

- Benzimidazole Analogues (N9, N18) : IC50 values of 5.85 µM (N9) and 4.53 µM (N18) against cancer cells, outperforming 5-FU (IC50 = 9.99 µM) .

- Benzoxazole Derivatives (12c–h) : Significant cytotoxicity against HepG2 cells (e.g., 12c: IC50 ~10 µM), with apoptosis induction via BAX/Bcl-2 modulation .

- Fluorinated Benzamide () : Actin assembly inhibition (Arp2/3 complex), suggesting a distinct mechanism compared to heterocyclic benzamides .

Table 2: Pharmacological Data for Selected Analogues

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Therapeutic Potential: The target compound’s indole moiety positions it as a candidate for neurodegenerative or anticancer drug development, leveraging indole’s natural bioactivity. Further studies should explore its IC50 values, pharmacokinetics, and toxicity profiles relative to established analogues.

Biological Activity

The compound 2-methyl-N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)benzamide , a derivative of indole and benzamide, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The molecular structure of the compound is characterized by:

- Molecular Formula : C20H22N2O

- Molecular Weight : 306.4 g/mol

- Structural Features : It contains an indole moiety, an acetamido group, and a benzamide backbone.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

1. Anticancer Activity

Several studies have evaluated the anticancer potential of benzamide derivatives, including this compound. The mechanism often involves the inhibition of specific kinases associated with cancer cell proliferation.

- Case Study : A study demonstrated that similar benzamide derivatives showed moderate to high potency against various cancer cell lines in ELISA-based kinase assays, suggesting that this compound may share similar mechanisms of action .

2. Antiviral Properties

Preliminary investigations into the antiviral activity of related compounds suggest potential efficacy against viral infections.

- Research Findings : Compounds with structural similarities have been shown to inhibit viral replication in vitro, particularly against strains such as HCV and influenza . This indicates that this compound may possess similar antiviral properties.

3. Neuroprotective Effects

The indole structure is often associated with neuroprotective effects due to its ability to modulate neurotransmitter systems.

- Evidence : Research has indicated that indole derivatives can enhance neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases .

The biological activities of this compound may be attributed to several mechanisms:

- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways related to cancer progression.

- Viral Replication Interference : Similar compounds have shown the ability to disrupt viral life cycles by targeting viral enzymes or host cell receptors .

- Neurotransmitter Modulation : The presence of the indole group suggests potential interactions with serotonin receptors, which could mediate neuroprotective effects.

Data Summary Table

Q & A

Q. What synthetic routes are available for preparing 2-methyl-N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)benzamide, and how do reaction conditions influence product formation?

The compound can be synthesized via sequential coupling reactions. For example, acyl chlorides (e.g., m-toluoyl chloride) react with o-phenylenediamine to form intermediate amides, followed by indole-acetamide coupling using agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) at 0–5°C . Excess protonating agents and high temperatures may promote competing cyclization to benzimidazoles, necessitating strict temperature control .

Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

- 1H/13C NMR (in DMSO-d6) identifies proton environments, such as indole NH and aromatic protons .

- Single-crystal X-ray diffraction (via SHELX programs) resolves 3D molecular geometry and validates bond lengths/angles .

- Elemental analysis ensures purity (<0.5% deviation from calculated values) .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological activity and guide structural optimization?

Molecular docking (e.g., using Schrödinger’s QikProp) evaluates binding affinity to targets like histone deacetylases (HDACs) by analyzing hydrogen bonds and hydrophobic interactions with catalytic residues. Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict reactivity and regioselectivity in derivatization .

Q. What strategies resolve contradictions in biological activity data across structurally analogous benzamide derivatives?

- Dose-response assays : Test compound efficacy at varying concentrations to rule out false negatives from suboptimal dosing .

- Metabolic stability studies : Use liver microsomes to assess if rapid degradation underlies inconsistent in vitro vs. in vivo results .

- Selectivity profiling : Screen against off-target kinases or receptors to identify confounding interactions .

Q. How can reaction byproducts or impurities be systematically identified and minimized during synthesis?

- TLC monitoring (hexane:ethyl acetate, 9:3) detects intermediates and byproducts .

- LC-MS/MS characterizes impurities, such as unreacted indole-acetic acid or dimerized side products .

- Purification optimization : Use gradient elution in column chromatography or recrystallization (methanol:water) to isolate high-purity product .

Experimental Design & Data Analysis

Q. What experimental parameters are critical for optimizing yield in multi-step syntheses?

- Coupling agent selection : TBTU outperforms carbodiimides in suppressing racemization during amide bond formation .

- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reagent solubility, while toluene promotes cyclization side reactions .

- Temperature control : Maintaining 0–5°C during TBTU addition prevents exothermic decomposition .

Q. How can polymorphic forms of the compound be characterized, and how do they impact bioactivity?

- PXRD distinguishes polymorphs by diffraction patterns .

- DSC/TGA analyzes thermal stability and phase transitions .

- In vitro dissolution assays correlate polymorph solubility with bioavailability differences .

Methodological Challenges

Q. What are the limitations of SHELX refinement for resolving the compound’s crystal structure?

SHELX struggles with low-resolution data (<1.0 Å) or twinned crystals, requiring supplementary tools like PLATON for validation . For disordered indole-methyl groups, restraints (e.g., SIMU/ISOR) improve refinement convergence .

Q. How can solvent effects on the compound’s stability be systematically evaluated?

- Forced degradation studies : Expose the compound to acidic/basic conditions, UV light, or oxidizers (H2O2) and monitor degradation via HPLC .

- NMR kinetics : Track proton environment changes in D2O or DMSO to identify hydrolytic or oxidative pathways .

Structure-Activity Relationship (SAR) Studies

Q. Which structural modifications enhance the compound’s therapeutic potential while minimizing toxicity?

- Indole substitution : Introducing electron-withdrawing groups (e.g., -NO2) at the 5-position increases HDAC inhibition .

- Benzamide methylation : Reduces metabolic clearance by cytochrome P450 enzymes, improving plasma half-life .

- Bioisosteric replacement : Replace acetamido with sulfonamide to enhance solubility without losing target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.